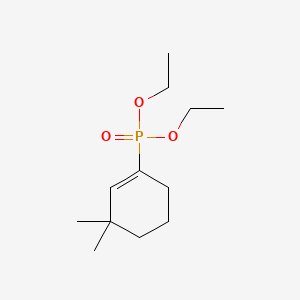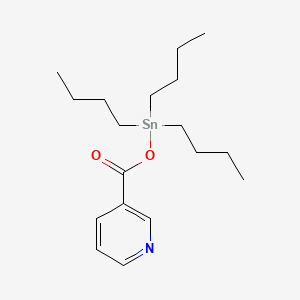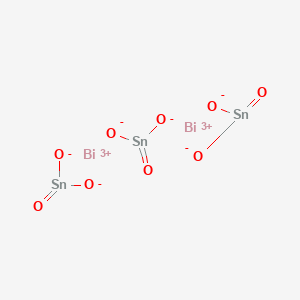
Bismuth stannate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Bismuth stannate can be synthesized using several methods, including hydrothermal synthesis, co-precipitation, and solid-state reactions. One common method involves dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and tin chloride (SnCl₄) in a suitable solvent, followed by adjusting the pH with sodium hydroxide and heating the mixture in a hydrothermal reactor at 180°C for 24 hours . The resulting product is then washed and dried to obtain this compound.
Analyse Chemischer Reaktionen
Bismuth stannate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its photocatalytic activity under visible light irradiation, making it effective in the degradation of organic pollutants . Common reagents used in these reactions include hydrogen peroxide and organic dyes like malachite green. The major products formed from these reactions are typically less harmful compounds, such as carbon dioxide and water .
Wissenschaftliche Forschungsanwendungen
Bismuth stannate has a wide range of scientific research applications:
Photocatalysis: It is used for the degradation of organic pollutants in wastewater treatment due to its high photocatalytic activity under visible light.
Gas Sensing: This compound is employed in gas sensors for detecting gases like hydrogen and nitrogen dioxide.
Environmental Remediation: It is used in the removal of hazardous dyes and other pollutants from industrial effluents.
Energy Storage: This compound nanoparticles are explored for hydrogen storage applications.
Wirkmechanismus
The mechanism by which bismuth stannate exerts its effects is primarily through its photocatalytic properties. When exposed to visible light, it generates electron-hole pairs that can interact with water and oxygen molecules to produce reactive oxygen species. These reactive species can then degrade organic pollutants into less harmful substances . Additionally, in gas sensing applications, this compound interacts with target gas molecules, leading to changes in its electrical resistance, which can be measured to detect the presence of gases .
Vergleich Mit ähnlichen Verbindungen
Bismuth stannate is often compared with other bismuth-based compounds, such as bismuth vanadate (BiVO₄) and bismuth molybdate (Bi₂MoO₆). While all these compounds exhibit photocatalytic properties, this compound is unique due to its pyrochlore structure, which provides higher stability and efficiency under visible light irradiation . Other similar compounds include bismuth ferrite (BiFeO₃) and bismuth tungstate (Bi₂WO₆), which also have applications in photocatalysis and environmental remediation .
Eigenschaften
Molekularformel |
Bi2O9Sn3 |
|---|---|
Molekulargewicht |
918.1 g/mol |
IUPAC-Name |
dibismuth;dioxido(oxo)tin |
InChI |
InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |
InChI-Schlüssel |
FMSAYQGURMDRGG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


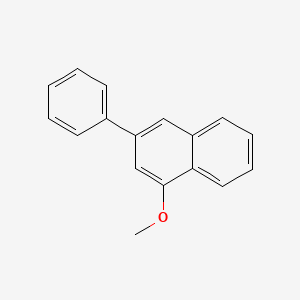
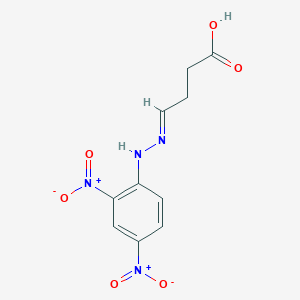

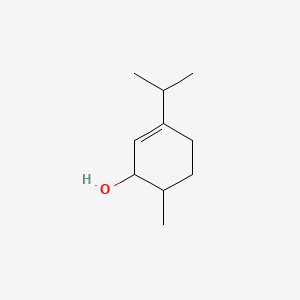
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
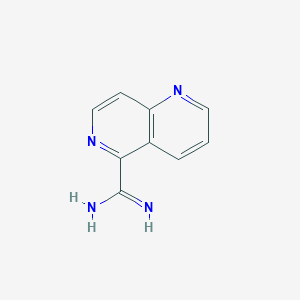

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
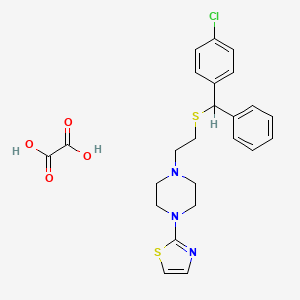
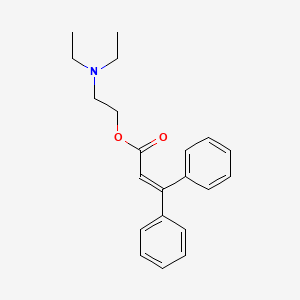
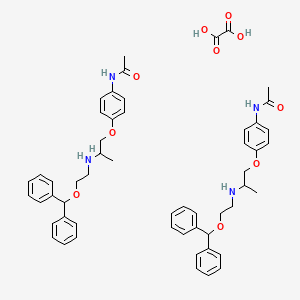
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
